molecular formula C13H11BrClNO2S B3033260 4-bromo-N-(2-chloro-4-methylphenyl)benzenesulfonamide CAS No. 1013573-81-3

4-bromo-N-(2-chloro-4-methylphenyl)benzenesulfonamide

Cat. No. B3033260
CAS RN: 1013573-81-3
M. Wt: 360.65 g/mol
InChI Key: SYQUTEWEPFVKBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide compounds has been a topic of interest due to their potential biological activities. In the first paper, the authors describe the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides, which are inhibitors of kynurenine 3-hydroxylase. The synthesis involved creating compounds with varying substituents and evaluating their inhibitory activity. The most potent compounds demonstrated high-affinity inhibition of the enzyme, with IC50 values in the nanomolar range . Similarly, the third paper reports the synthesis of a series of new benzenesulfonamides with a 3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl moiety. These compounds were synthesized from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide, leading to derivatives with different substituents that were tested for cytotoxicity and enzyme inhibition .

Molecular Structure Analysis

The second paper provides a comprehensive analysis of the molecular structure of a sulfonamide compound using various spectroscopic and X-ray crystallography techniques. The compound crystallizes in the monoclinic space group and the unit cell parameters were determined. Density functional theory (DFT) calculations were performed to predict vibrational frequencies, NMR chemical shifts, and absorption wavelengths, which showed good agreement with the experimental data. The study also included analyses such as Molecular Electrostatic Potential (MEP), Natural Bond Orbital (NBO), and Frontier Molecular Orbital (FMO), providing insights into the electronic properties of the molecule .

Chemical Reactions Analysis

Although the provided papers do not directly discuss the chemical reactions of 4-bromo-N-(2-chloro-4-methylphenyl)benzenesulfonamide, they do provide insight into the reactivity of similar sulfonamide compounds. For instance, the bioactivity studies in the third paper suggest that the introduction of different substituents can significantly affect the compounds' interactions with biological targets, such as carbonic anhydrase enzymes . This implies that the chemical reactivity of sulfonamides can be fine-tuned for specific biological functions.

Physical and Chemical Properties Analysis

The papers focus on the biological activities and structural analysis of sulfonamide compounds rather than their physical and chemical properties. However, the second paper's use of DFT calculations to predict thermodynamic properties and dipole moments provides some information on the physical properties of the sulfonamide studied. These theoretical predictions are essential for understanding the behavior of these compounds in different environments and could be relevant for the analysis of 4-bromo-N-(2-chloro-4-methylphenyl)benzenesulfonamide .

Scientific Research Applications

Photodynamic Therapy and Photosensitizing Abilities

  • Photodynamic Therapy : A study highlighted the use of new benzenesulfonamide derivative groups substituted with zinc phthalocyanine, which exhibited promising properties for use in photodynamic therapy, particularly in cancer treatment. These compounds demonstrated significant photophysical and photochemical properties, including high singlet oxygen quantum yield, suitable for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Biological and Antimicrobial Activity

  • Antimicrobial Activity : A series of novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives, including N-(5‑bromo‑2‑chloro‑pyrimidin-4-yl)-4-methyl-benzenesulfonamide, showed significant antimicrobial activity against various pathogenic bacterial and fungal strains. This suggests potential applications in combating microbial infections (Ranganatha et al., 2018).

Photochemical Properties and Potential in Photocatalysis

  • Photocatalytic Applications : The photophysical and photochemical properties of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents were explored. This compound demonstrated adequate photosensitizing abilities, making it a suitable candidate for photocatalytic applications. The study emphasized its potential in photocatalysis due to favorable fluorescence and singlet oxygen production (Öncül, Öztürk, & Pişkin, 2021).

Enhancement of Photophysical Properties

  • Substituent Effect on Photophysical Properties : A study examining the effect of substituents on the photophysical properties of sulfonamide derivatives, including 4-bromo-N-(2-chloro-4-methylphenyl)benzenesulfonamide, revealed that the fluorescence properties of these compounds could be varied by changing the aryl part. This suggests potential applications in fields requiring controlled photophysical properties (Bozkurt, Gul, Yıldıztekin, & Bakkal, 2016).

Safety and Hazards

The safety and hazards associated with “4-bromo-N-(2-chloro-4-methylphenyl)benzenesulfonamide” are not well-documented. As with all chemicals, it should be handled with appropriate safety measures .

properties

IUPAC Name

4-bromo-N-(2-chloro-4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrClNO2S/c1-9-2-7-13(12(15)8-9)16-19(17,18)11-5-3-10(14)4-6-11/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQUTEWEPFVKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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